molecular formula C14H17N B6335779 2-Isobutyl-5-phenyl-1H-pyrrole CAS No. 1309456-70-9

2-Isobutyl-5-phenyl-1H-pyrrole

Cat. No.: B6335779
CAS No.: 1309456-70-9
M. Wt: 199.29 g/mol
InChI Key: ILBLCHLOEDMTBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isobutyl-5-phenyl-1H-pyrrole is a heterocyclic organic compound that features a pyrrole ring substituted with an isobutyl group at the 2-position and a phenyl group at the 5-position. Pyrroles are a class of aromatic heterocycles that are widely studied due to their presence in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyl-5-phenyl-1H-pyrrole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine followed by acid-mediated cyclization can yield pyrrole derivatives .

Industrial Production Methods

Industrial production methods for pyrrole derivatives often involve catalytic processes that can be scaled up for large-scale synthesis. These methods may include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

2-Isobutyl-5-phenyl-1H-pyrrole can undergo various types of chemical reactions, including:

    Oxidation: Pyrroles can be oxidized to form pyrrole-2,5-diones under specific conditions.

    Reduction: Reduction of pyrroles can lead to the formation of pyrrolidines.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.

Major Products Formed

    Oxidation: Pyrrole-2,5-diones

    Reduction: Pyrrolidines

    Substitution: Halogenated or nitro-substituted pyrroles

Scientific Research Applications

2-Isobutyl-5-phenyl-1H-pyrrole has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive natural products.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Isobutyl-5-phenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The electron-rich pyrrole ring can participate in various biochemical reactions, potentially interacting with enzymes and receptors in biological systems. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1H-pyrrole: Lacks the isobutyl group, making it less hydrophobic.

    2-Isobutyl-1H-pyrrole: Lacks the phenyl group, affecting its aromaticity and reactivity.

    5-Phenyl-1H-pyrrole: Lacks the isobutyl group, affecting its steric properties.

Uniqueness

2-Isobutyl-5-phenyl-1H-pyrrole is unique due to the presence of both the isobutyl and phenyl groups, which confer distinct steric and electronic properties.

Properties

IUPAC Name

2-(2-methylpropyl)-5-phenyl-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-11(2)10-13-8-9-14(15-13)12-6-4-3-5-7-12/h3-9,11,15H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBLCHLOEDMTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isobutyl-5-phenyl-1H-pyrrole
Reactant of Route 2
2-Isobutyl-5-phenyl-1H-pyrrole
Reactant of Route 3
Reactant of Route 3
2-Isobutyl-5-phenyl-1H-pyrrole
Reactant of Route 4
Reactant of Route 4
2-Isobutyl-5-phenyl-1H-pyrrole
Reactant of Route 5
2-Isobutyl-5-phenyl-1H-pyrrole
Reactant of Route 6
2-Isobutyl-5-phenyl-1H-pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.